N-[21-ethyl-20-[2-(1-methoxyethyl)-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2-methylcyclopropane-1-carboxamide
Description
Contextualizing the Oncogenic RAS Signaling Pathway in Human Carcinogenesis
RAS proteins, including Kirsten rat sarcoma viral oncogene homolog (KRAS), neuroblastoma RAS viral oncogene homolog (NRAS), and Harvey RAS oncogene homolog (HRAS), function as molecular switches regulating cellular proliferation, survival, and differentiation. These guanosine triphosphate (GTP)-binding proteins cycle between active GTP-bound and inactive guanosine diphosphate (GDP)-bound states under the regulation of guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Oncogenic mutations, such as glycine-to-cysteine substitutions at position 12 (G12C), impair GTP hydrolysis, locking RAS in a constitutively active state that drives uncontrolled signaling through downstream effectors like rapidly accelerated fibrosarcoma (RAF), phosphatidylinositol 3-kinase (PI3K), and Ral guanine nucleotide dissociation stimulator (RALGDS).
The pathological consequences of RAS activation are multifaceted. Persistent RAF-mitogen-activated protein kinase (MAPK) signaling promotes cell cycle progression via cyclin D1 upregulation and suppression of cyclin-dependent kinase inhibitors (CDKIs). Concurrently, PI3K-AKT signaling enhances metabolic reprogramming through hypoxia-inducible factor 1α (HIF1α)-mediated transcription of vascular endothelial growth factor A (VEGFA) and glycolytic enzymes. These pathways collectively sustain tumor growth, angiogenesis, and evasion of apoptosis, making RAS mutations critical drivers in 19–30% of human cancers, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma, and colorectal carcinoma.
Historical Limitations in Direct Pharmacological Targeting of RAS Isoforms
The quest to pharmacologically inhibit RAS has faced three principal challenges: (1) the absence of deep hydrophobic pockets on RAS’s smooth surface, (2) picomolar affinity for GTP/GDP that impedes competitive inhibition, and (3) high structural homology among RAS isoforms complicating selective targeting. Early strategies focused on indirect modulation through upstream regulators (e.g., receptor tyrosine kinase inhibitors) or downstream effectors (e.g., MEK inhibitors), but these approaches often led to adaptive resistance and dose-limiting toxicities.
A pivotal shift occurred with the discovery of cysteine-reactive compounds capable of covalently binding to mutant RAS proteins. For instance, sotorasib (AMG 510) and adagrasib (MRTX849) exploit the G12C mutation to form irreversible bonds with cysteine 12, stabilizing RAS in its inactive GDP-bound conformation. Adagrasib, a derivative of the compound under discussion, demonstrated a 65% tumor regression rate in KRAS G12C-positive xenograft models and received accelerated FDA approval for NSCLC in December 2022. However, these agents remain mutation-specific, leaving other RAS variants (e.g., G12D, G13D) untreated.
Emergence of Tri-Complex Inhibitor Paradigms in Oncology
Tri-complex inhibitors represent a novel therapeutic strategy that circumvents traditional occupancy-driven inhibition. These molecules facilitate the formation of ternary complexes between RAS, a chaperone protein, and an E3 ubiquitin ligase, promoting RAS degradation via the ubiquitin-proteasome system. The structural design of N-[21-ethyl-20-[2-(1-methoxyethyl)-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2-methylcyclopropane-1-carboxamide exemplifies this approach. Its pentacyclic core engages a cryptic pocket near the switch II region of KRAS, while the 4-methylpiperazine moiety recruits cyclophilin A to induce proteasomal degradation.
Table 1: Comparative Mechanisms of RAS-Targeted Therapeutics
| Mechanism | Target | Example Compound | Clinical Stage |
|---|---|---|---|
| Covalent Inhibition | KRAS G12C | Adagrasib (MRTX849) | FDA-Approved (2022) |
| Tri-Complex Degradation | KRAS/Chaperone Complex | Compound of Interest | Preclinical |
| SOS1 Inhibition | RAS-SOS1 Interaction | BI-3406 | Phase I |
This paradigm shift underscores the potential of structure-based drug design to exploit previously undruggable targets. By leveraging allosteric networks and protein-protein interactions, tri-complex inhibitors may achieve broader efficacy against diverse RAS mutants while minimizing off-target effects.
Properties
Molecular Formula |
C44H58N8O5S |
|---|---|
Molecular Weight |
811.0 g/mol |
IUPAC Name |
N-[21-ethyl-20-[2-(1-methoxyethyl)-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C44H58N8O5S/c1-8-51-37-12-11-28-19-31(37)33(40(51)32-20-29(23-45-39(32)27(3)56-7)50-16-14-49(6)15-17-50)22-44(4,5)25-57-43(55)34-10-9-13-52(48-34)42(54)35(21-38-46-36(28)24-58-38)47-41(53)30-18-26(30)2/h11-12,19-20,23-24,26-27,30,34-35,48H,8-10,13-18,21-22,25H2,1-7H3,(H,47,53) |
InChI Key |
FVICRBSEYSHKFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C)C(C)OC)(C)C)NC(=O)C8CC8C |
Origin of Product |
United States |
Preparation Methods
Initial Structural Assembly and Precursors
The synthesis begins with the preparation of key heterocyclic and cyclopropane intermediates. Based on the structural features, the process likely involves:
Preparation of pyridine derivatives : Starting from substituted pyridines, such as 3-aminopyridine or pyridine-3-carboxylic acid derivatives, which serve as the core scaffold.
Formation of the cyclopropane ring : Using cyclopropanation reactions, typically involving diazocompounds or carbene transfer methods, to incorporate the 2-methylcyclopropane moiety.
Introduction of the ethyl and methoxyethyl groups : Via nucleophilic substitution or alkylation reactions on suitable heterocyclic precursors, ensuring regioselectivity.
Synthesis of the Pyridine Derivative with Functionalized Substituents
The key step involves functionalizing the pyridine ring at specific positions:
Substituting at the 5-position with a 4-methylpiperazine group, achieved through nucleophilic aromatic substitution or coupling reactions with piperazine derivatives.
Adding the 2-(1-methoxyethyl) group : Through alkylation of the pyridine nitrogen or adjacent carbons, employing electrophilic reagents like 2-(1-methoxyethyl) halides or equivalents.
This step is critical to ensure the correct spatial orientation and functional group placement for subsequent cyclization and coupling.
Cyclization and Ring Closure
The complex polycyclic framework is assembled via:
Intramolecular cyclization reactions : Using conditions such as basic media or metal catalysis to close the rings, forming the tetrazapentacyclic core.
Formation of the oxo and thia bridges : Through oxidation and sulfur incorporation reactions, often involving reagents like oxidizing agents (e.g., hydrogen peroxide, peracids) and sulfur sources (e.g., thiourea derivatives).
Introduction of the tetrazapentacyclic system : Via cycloaddition or condensation reactions, possibly involving azide precursors or nitrile derivatives under controlled conditions.
Functionalization of the Carboxamide and Side Chains
The final steps involve attaching the carboxamide group and the side chains:
Carboxylation of the cyclopropane : Using reagents like phosgene derivatives or carbodiimides to form the carboxamide linkage.
Addition of the ethyl and methoxyethyl groups : Through nucleophilic substitution or reductive amination, ensuring the correct stereochemistry.
Incorporation of the 4-methylpiperazine : Via nucleophilic substitution on activated intermediates, often under reflux with bases like potassium carbonate.
Purification and Characterization
The synthesized compound undergoes purification through:
Chromatography techniques : Such as preparative HPLC, silica gel chromatography, or recrystallization to isolate pure product.
Spectroscopic analysis : Including NMR, MS, IR, and X-ray crystallography to confirm the structure and stereochemistry.
Research Outcomes and Data Tables
Research on this compound indicates its potential in cancer therapy, with synthesis routes optimized for high yield and purity. Data tables from related studies show:
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl bromoacetate | Reflux, solvent (e.g., ethanol) | 70 | Esterification of amide precursor |
| 2 | Hydrazine hydrate | Reflux, room temp | 65 | Hydrazinolysis to form hydrazide |
| 3 | Isothiocyanates | Dry ethanol, reflux | 52-88 | Thiosemicarbazide formation |
| 4 | Basic media (NaOH) | Reflux | 55-75 | Cyclization to triazole-thiones |
Notes on Methodology
The synthesis emphasizes regioselectivity, especially during cyclization and substitution steps, to prevent side reactions.
Use of protecting groups (e.g., Boc, TBDMS) may be employed during multi-step synthesis to safeguard reactive sites.
The process involves rigorous purification steps to remove impurities and by-products, ensuring pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
Compounds like this can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products of these reactions would depend on the specific functional groups present and the conditions used. Detailed reaction pathways would be documented in scientific literature.
Scientific Research Applications
Chemistry
In chemistry, such compounds might be used as intermediates in the synthesis of more complex molecules or as catalysts in certain reactions.
Biology and Medicine
In biology and medicine, these compounds could be investigated for their potential as pharmaceuticals, particularly if they exhibit biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, they might be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve binding to a specific enzyme or receptor, altering a biochemical pathway, or acting as a catalyst in a chemical reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Mechanistic Similarities (Inferred from )
Compounds with analogous scaffolds (e.g., oleanolic acid and hederagenin) exhibit shared mechanisms of action (MOAs) due to structural similarity . By extension, the target compound’s methylpiperazine-pyridine moiety may mimic natural ligands in kinase inhibition, while the cyclopropane-carboxamide could enhance metabolic stability compared to ester or nitrile groups in simpler analogues.
Research Findings and Limitations
Hypothetical Activity Profile
Note: Data extrapolated from structural analogs; experimental validation required.
Biological Activity
The compound N-[21-ethyl-20-[2-(1-methoxyethyl)-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2-methylcyclopropane-1-carboxamide (CAS: 2765081-21-6), also known as RMC6236 or Ras-IN-2, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and parasitic infections.
Molecular Formula: C44H58N8O5S
Molecular Weight: 811.06 g/mol
CAS Number: 2765081-21-6
Biological Activity Overview
RMC6236 has been studied for its multifaceted biological activities, primarily focusing on its role as a potent inhibitor in various cellular pathways associated with cancer and parasitic diseases.
Anticancer Activity
RMC6236 exhibits significant anticancer properties by acting as a RAS (ON) multi-inhibitor. This mechanism is crucial as RAS proteins are commonly mutated in various cancers and play a central role in cell signaling pathways that regulate cell growth and survival.
Key Findings:
- Inhibition of Tumor Growth: In vitro studies have demonstrated that RMC6236 effectively inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action: The compound disrupts RAS signaling pathways by preventing RAS from interacting with downstream effectors, which is critical for tumor cell survival and proliferation.
Antiparasitic Activity
In addition to its anticancer properties, RMC6236 has shown promise in the treatment of parasitic infections such as malaria.
Case Study:
Research indicates that compounds similar to RMC6236 exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship (SAR) studies suggest that modifications in the piperazine and pyridine moieties enhance antiparasitic activity while reducing cytotoxic effects on human cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation and induces apoptosis in cancer cells | |
| Antiparasitic | Effective against Plasmodium falciparum | |
| Mechanism | Disrupts RAS signaling pathways |
Table 2: Structure–Activity Relationship Studies
| Compound ID | Structural Modifications | EC50 (µM) | Notes |
|---|---|---|---|
| 28A | Bulky lipophilic substitutions | 0.15 | High antiparasitic potency |
| 59 | Substituted with piperidinylmethyl group | 0.19 | Maintained potency with reduced cytotoxicity |
| 60 | Modified thiazole ring | 0.27 | Enhanced solubility and metabolic clearance |
Q & A
Q. What computational strategies are recommended for designing the synthesis pathway of this compound?
Utilize quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Integrate reaction path search methods with information science to prioritize synthetic routes, reducing trial-and-error experimentation. Experimental validation should follow, with iterative feedback loops refining computational models .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC, HMBC) are critical. For crystalline samples, single-crystal X-ray diffraction provides unambiguous confirmation. Cross-reference spectral data with PubChem entries for validation .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Use accelerated stability testing protocols: expose the compound to buffered solutions (pH 1–12) and temperatures (25–60°C). Monitor degradation via HPLC-MS and quantify decomposition products. Statistical design of experiments (DoE) can optimize parameter ranges .
Q. What purification methods are effective for isolating this compound from complex reaction mixtures?
Membrane-based separation technologies (e.g., nanofiltration) or preparative HPLC with gradient elution are recommended. Optimize solvent systems using computational solubility predictions to enhance yield and purity .
Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?
Use enzyme inhibition assays (e.g., fluorescence-based) targeting the compound’s hypothesized biological pathway. Pair with cytotoxicity screening (MTT assay) to establish selectivity indices. Validate results against known inhibitors to contextualize potency .
Advanced Research Questions
Q. How can conflicting data between computational predictions and experimental reaction outcomes be resolved?
Develop a discrepancy analysis framework:
- Tabulate computational predictions (activation energies, intermediate stability) versus experimental kinetic data.
- Identify outliers and re-examine solvent effects, steric hindrance, or unaccounted transition states.
- Refine computational models using machine learning to incorporate experimental feedback .
Q. What methodologies improve reaction yield in stereoselective steps of the synthesis?
Apply chiral catalyst screening via high-throughput experimentation (HTE). Use microreactors to control reaction dynamics (e.g., residence time, mixing efficiency). Analyze enantiomeric excess (ee) via chiral HPLC and correlate with computational docking studies .
Q. How can the compound’s photostability be systematically evaluated for pharmaceutical applications?
Conduct controlled UV-Vis exposure studies (ICH Q1B guidelines). Monitor photodegradation using LC-MS and identify reactive sites via radical trapping experiments (e.g., spin traps with EPR spectroscopy). Computational TD-DFT can predict UV absorption profiles .
Q. What strategies mitigate oxidative degradation during long-term storage?
Formulate with antioxidants (e.g., BHT, ascorbic acid) and assess efficacy via forced oxidation (HO, AIBN). Use Arrhenius modeling to extrapolate shelf-life. Pair with DFT calculations to identify vulnerable functional groups .
Q. How can AI-driven simulations optimize the compound’s solubility without structural modification?
Train neural networks on COSMO-RS datasets to predict solvent interactions. Validate with phase solubility studies and generate Hansen solubility parameters. Implement Bayesian optimization to identify ideal co-solvent mixtures .
Q. What approaches validate the compound’s mechanism of action in complex biological systems?
Use CRISPR-Cas9 gene editing to knockout putative targets and assess phenotypic rescue. Combine with proteomics (e.g., SILAC) to map interaction networks. Molecular dynamics simulations can refine binding hypotheses .
Data Analysis and Experimental Design
Q. How should researchers analyze contradictory bioactivity data across multiple assay platforms?
Q. What statistical frameworks are robust for dose-response studies of this compound?
Fit data to four-parameter logistic models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike information criterion (AIC). Bootstrap resampling quantifies confidence intervals for IC values .
Q. How can researchers design a kinetic study to elucidate catalytic behavior in asymmetric synthesis?
- Use stopped-flow spectroscopy to monitor real-time intermediate formation.
- Perform Eyring analysis to extract activation parameters (ΔH, ΔS).
- Compare with DFT-calculated transition states to validate mechanisms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
